molecular formula C9H19BrO B13640503 1-Bromo-4-isopropoxy-2,2-dimethylbutane

1-Bromo-4-isopropoxy-2,2-dimethylbutane

Cat. No.: B13640503
M. Wt: 223.15 g/mol
InChI Key: PUBIBHISFRJLOC-UHFFFAOYSA-N
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Description

1-Bromo-4-isopropoxy-2,2-dimethylbutane is a brominated alkane with a branched structure and an ether functional group. Its IUPAC name reflects the bromine atom at position 1, an isopropoxy group at position 4, and two methyl groups at position 2. The molecular formula is C₉H₁₉BrO, with a molecular weight of 223.15 g/mol.

The compound’s steric environment is dominated by the 2,2-dimethyl groups, which create significant hindrance around the bromine atom. This steric bulk influences its reactivity, favoring elimination over nucleophilic substitution under basic conditions. The isopropoxy group at position 4 introduces polarity, enhancing solubility in polar aprotic solvents compared to non-ether analogs.

Properties

Molecular Formula

C9H19BrO

Molecular Weight

223.15 g/mol

IUPAC Name

1-bromo-2,2-dimethyl-4-propan-2-yloxybutane

InChI

InChI=1S/C9H19BrO/c1-8(2)11-6-5-9(3,4)7-10/h8H,5-7H2,1-4H3

InChI Key

PUBIBHISFRJLOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCC(C)(C)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-isopropoxy-2,2-dimethylbutane can be synthesized through a multi-step process involving the following key steps:

    Formation of the Isopropoxy Group: The initial step involves the reaction of isopropanol with a suitable base, such as sodium hydride, to form the isopropoxide ion.

    Alkylation: The isopropoxide ion is then reacted with 2,2-dimethylbutane under controlled conditions to introduce the isopropoxy group.

    Bromination: The final step involves the bromination of the resulting compound using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

Industrial Production Methods

Industrial production of 1-Bromo-4-isopropoxy-2,2-dimethylbutane typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-isopropoxy-2,2-dimethylbutane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The isopropoxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can lead to the formation of alcohols.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (R-SH)

    Elimination: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products

    Substitution: 4-Isopropoxy-2,2-dimethylbutanol, 4-Isopropoxy-2,2-dimethylbutylamine

    Elimination: 4-Isopropoxy-2,2-dimethylbutene

    Oxidation: 4-Isopropoxy-2,2-dimethylbutanone

    Reduction: 4-Isopropoxy-2,2-dimethylbutanol

Scientific Research Applications

1-Bromo-4-isopropoxy-2,2-dimethylbutane has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Material Science: It is employed in the preparation of specialized polymers and materials with unique properties.

    Biological Studies: The compound is used in biochemical assays and studies to investigate its effects on biological systems.

Mechanism of Action

The mechanism of action of 1-Bromo-4-isopropoxy-2,2-dimethylbutane depends on the specific reaction it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the compound undergoes deprotonation to form alkenes. The isopropoxy group can participate in oxidation and reduction reactions, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

3-Bromo-2,2-dimethylbutane (C₆H₁₁Br)

  • Structure : Bromine at position 3, with 2,2-dimethyl substituents.
  • Reactivity: Undergoes elimination (E2) when heated with NaOH in ethanol, producing 2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene .
  • Steric Effects : The 2,2-dimethyl groups hinder nucleophilic attack, promoting β-hydrogen abstraction via a concerted E2 mechanism.
  • Key Difference : Unlike 1-bromo-4-isopropoxy-2,2-dimethylbutane, this compound lacks an ether group, reducing polarity and altering solubility profiles.

cis-1-Bromo-4-tert-butylcyclohexane (C₁₀H₁₉Br)

  • Structure : Bromine and tert-butyl groups in a cis configuration on a cyclohexane ring.
  • Reactivity : Elimination proceeds via an E2 mechanism, requiring simultaneous deprotonation and bromide departure. The reaction rate depends on both substrate and base concentrations .
  • Comparison : Like the target compound, steric hindrance from bulky groups (tert-butyl vs. 2,2-dimethyl) directs reactivity toward elimination. However, the cyclohexane ring in this compound introduces conformational constraints absent in acyclic analogs.

trans-1-Bromo-4-tert-butylcyclohexane (C₁₀H₁₉Br)

  • Structure : Bromine and tert-butyl groups in a trans configuration.
  • Reactivity : Elimination follows an E1 mechanism due to reduced steric strain, with rate dependence only on substrate concentration .
  • Key Insight : The trans configuration allows for a carbocation intermediate (E1), contrasting with the target compound’s likely E2 pathway due to its acyclic, sterically hindered structure.

Mechanistic and Kinetic Analysis

Compound Mechanism Rate Dependence Major Products Steric Features
1-Bromo-4-isopropoxy-2,2-dimethylbutane E2 [Substrate][Base] Alkenes (specific β-hydrogen removal) 2,2-dimethyl, isopropoxy
3-Bromo-2,2-dimethylbutane E2 [Substrate][Base] 2,3-dimethyl-1-butene, 2-butene 2,2-dimethyl
cis-1-Bromo-4-tert-butylcyclohexane E2 [Substrate][Base] Cyclohexene derivatives cis-tert-butyl
trans-1-Bromo-4-tert-butylcyclohexane E1 [Substrate] Cyclohexene derivatives trans-tert-butyl

Key Findings:

Steric Hindrance : Bulky groups (e.g., 2,2-dimethyl, tert-butyl) universally favor elimination over substitution. In the target compound, the isopropoxy group further stabilizes the transition state through polar interactions.

Mechanistic Divergence : Acyclic bromoalkanes like 1-bromo-4-isopropoxy-2,2-dimethylbutane and 3-bromo-2,2-dimethylbutane favor E2 due to hindered SN2 pathways. Cyclic analogs (e.g., trans-1-bromo-4-tert-butylcyclohexane) may shift to E1 if steric strain is alleviated.

Solubility: The isopropoxy group enhances solubility in ethanol or DMSO compared to non-polar analogs, influencing reaction efficiency.

Regiochemical and Stereochemical Outcomes

  • Target Compound : The 2,2-dimethyl groups limit β-hydrogens to specific positions, likely yielding 3,4-dimethyl-1-pentene or similar alkenes as major products.
  • Contrast with 3-Bromo-2,2-dimethylbutane : The latter forms 2,3-dimethyl alkenes due to β-hydrogens at positions 1 and 2 .

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